
4,8-Diamino-2-(4-butoxyphenyl)-1,5-dihydroxyanthracene-9,10-dione
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4,8-Diamino-2-(4-butoxyphenyl)-1,5-dihydroxyanthracene-9,10-dione is a complex organic compound with the molecular formula C24H22N2O5 . It belongs to the anthracenedione class of compounds, which are known for their diverse applications in various fields such as chemistry, biology, and medicine.
Méthodes De Préparation
The synthesis of 4,8-Diamino-2-(4-butoxyphenyl)-1,5-dihydroxyanthracene-9,10-dione typically involves multi-step organic reactions. The starting materials and specific reaction conditions can vary, but a common approach includes the following steps:
Formation of the Anthracenedione Core: This step involves the synthesis of the anthracenedione core structure through cyclization reactions.
Introduction of Amino and Hydroxy Groups: Amino and hydroxy groups are introduced through substitution reactions, often using reagents like ammonia or amines and hydroxylating agents.
Attachment of the Butoxyphenyl Group: The butoxyphenyl group is attached via a coupling reaction, typically using a butoxyphenyl halide and a suitable catalyst.
Industrial production methods may involve optimization of these steps to increase yield and purity, as well as the use of continuous flow reactors for large-scale synthesis.
Analyse Des Réactions Chimiques
4,8-Diamino-2-(4-butoxyphenyl)-1,5-dihydroxyanthracene-9,10-dione undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinone derivatives.
Reduction: Reduction reactions can convert the compound into its corresponding hydroquinone form.
Substitution: The amino and hydroxy groups can undergo substitution reactions with various electrophiles.
Coupling Reactions: The butoxyphenyl group can participate in coupling reactions to form more complex structures.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and electrophiles like alkyl halides. Major products formed from these reactions include quinones, hydroquinones, and substituted derivatives.
Applications De Recherche Scientifique
4,8-Diamino-2-(4-butoxyphenyl)-1,5-dihydroxyanthracene-9,10-dione has several scientific research applications:
Chemistry: It is used as a precursor in the synthesis of more complex organic molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the production of dyes, pigments, and other industrial chemicals.
Mécanisme D'action
The mechanism of action of 4,8-Diamino-2-(4-butoxyphenyl)-1,5-dihydroxyanthracene-9,10-dione involves its interaction with specific molecular targets and pathways. The compound can act as an electron donor or acceptor, participating in redox reactions that affect cellular processes. It may also interact with enzymes and proteins, modulating their activity and leading to various biological effects .
Comparaison Avec Des Composés Similaires
4,8-Diamino-2-(4-butoxyphenyl)-1,5-dihydroxyanthracene-9,10-dione can be compared with other anthracenedione derivatives, such as:
1,4-Diaminoanthraquinone: Known for its use in dye production.
2-Aminoanthraquinone: Studied for its anticancer properties.
1,5-Dihydroxyanthraquinone: Used in the synthesis of various organic compounds.
The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and biological properties.
Propriétés
Numéro CAS |
78526-67-7 |
|---|---|
Formule moléculaire |
C24H22N2O5 |
Poids moléculaire |
418.4 g/mol |
Nom IUPAC |
4,8-diamino-2-(4-butoxyphenyl)-1,5-dihydroxyanthracene-9,10-dione |
InChI |
InChI=1S/C24H22N2O5/c1-2-3-10-31-13-6-4-12(5-7-13)14-11-16(26)19-21(22(14)28)24(30)18-15(25)8-9-17(27)20(18)23(19)29/h4-9,11,27-28H,2-3,10,25-26H2,1H3 |
Clé InChI |
MBMQRYFCQMKGMD-UHFFFAOYSA-N |
SMILES canonique |
CCCCOC1=CC=C(C=C1)C2=CC(=C3C(=C2O)C(=O)C4=C(C=CC(=C4C3=O)O)N)N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


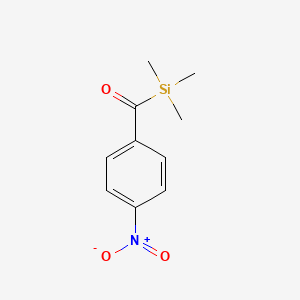

![1-Amino-3-[benzyl(2-ethylhexyl)amino]propan-2-OL](/img/structure/B14442708.png)
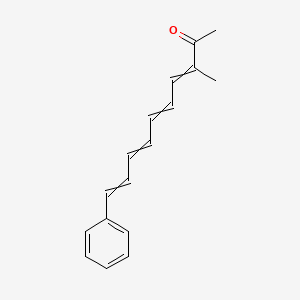
![1,3,5-Trimethyl-2-[(4-nitrophenyl)sulfanyl]benzene](/img/structure/B14442724.png)
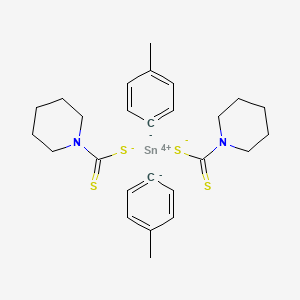
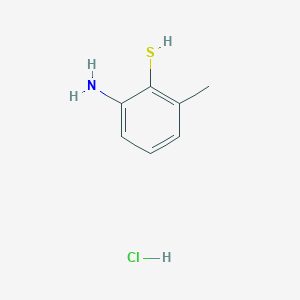
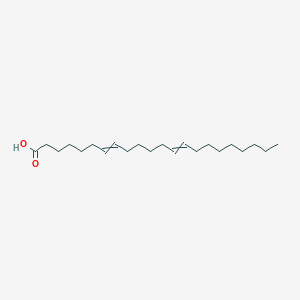
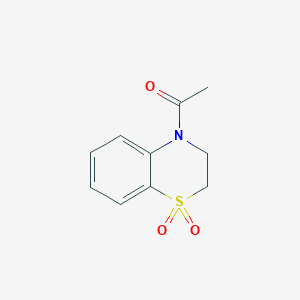
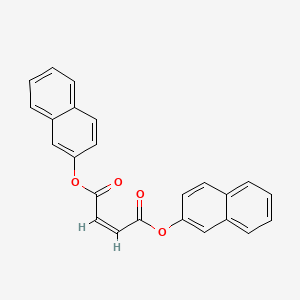
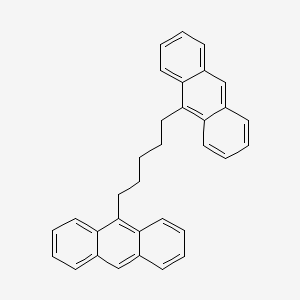
![4-[([1,1'-Biphenyl]-4-yl)oxy]butan-1-ol](/img/structure/B14442776.png)

![Methyl 5-[(2-cyanoaziridin-1-yl)methyl]furan-2-carboxylate](/img/structure/B14442792.png)
